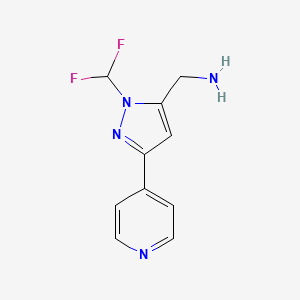

(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine

Description

Properties

IUPAC Name |

[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2N4/c11-10(12)16-8(6-13)5-9(15-16)7-1-3-14-4-2-7/h1-5,10H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWXNINUMMLENO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)CN)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

IUPAC Name: this compound

Molecular Formula: C9H9F2N5

CAS Number: 2092064-83-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. The difluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cellular membranes.

Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of cancer cell proliferation in vitro. Specifically, one study reported that certain aminopyrazoles displayed growth inhibition rates of 54.25% against HepG2 (liver cancer) cells and 38.44% against HeLa (cervical cancer) cells, indicating promising anticancer potential .

Anti-inflammatory Effects

Research indicates that pyrazole compounds can also act as anti-inflammatory agents. For example, a series of pyrazole derivatives were evaluated for their anti-inflammatory activity, showing IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium . The incorporation of the pyridine moiety may enhance the anti-inflammatory effects through modulation of COX enzymes.

Antimicrobial Activity

The compound has been explored for its antimicrobial properties as well. Pyrazole derivatives have demonstrated bactericidal and fungicidal activities, making them candidates for agricultural applications as well as therapeutic use in treating infections .

Case Study 1: Anticancer Screening

In a study focusing on the anticancer activity of various pyrazole derivatives, this compound was part of a larger series tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with further investigation into its mechanism revealing induction of apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Assays

Another significant study assessed the anti-inflammatory properties of this compound using in vivo models. The results showed a reduction in edema and inflammatory markers when administered at therapeutic doses, suggesting potential for development as an anti-inflammatory drug.

Data Table: Biological Activities Overview

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure indicates potential use in developing pharmaceuticals, particularly as an anti-inflammatory or anti-cancer agent. Research has shown that pyrazole derivatives can exhibit significant biological activity due to their ability to interact with various biological targets.

Case Studies

- Anti-Cancer Activity : A study demonstrated that pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. Specifically, compounds with a pyridine ring have shown enhanced activity against breast cancer cells, suggesting that (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine could be a lead compound for further development .

- Inflammatory Disorders : Another research highlighted the anti-inflammatory properties of similar pyrazole compounds. These compounds were effective in reducing inflammation markers in animal models, indicating that this compound may also possess similar therapeutic effects .

Agrochemical Applications

The compound's structural characteristics make it a candidate for development as an agrochemical. Its potential to act as a herbicide or pesticide can be explored through modifications to enhance its efficacy and reduce environmental impact.

Case Studies

- Herbicidal Activity : In preliminary studies, pyrazole derivatives have shown promise as herbicides due to their ability to inhibit specific enzymes in plant metabolism. This suggests that this compound could be effective in controlling weed growth .

- Pesticidal Properties : Research indicates that compounds with similar structures have demonstrated insecticidal activity against various agricultural pests. This positions this compound as a potential candidate for further exploration in pest management strategies .

Material Science Applications

The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of new polymers or coatings.

Case Studies

- Polymer Synthesis : The incorporation of difluoromethyl groups into polymer backbones has been shown to enhance thermal stability and chemical resistance. This suggests that this compound could serve as an effective monomer for synthesizing advanced materials .

- Coating Technologies : The compound's properties may also be beneficial in developing coatings with improved durability and resistance to environmental factors, making it suitable for applications in automotive or aerospace industries .

Comparison with Similar Compounds

Compound A: [1-Methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine (CAS 1823875-42-8)

- Substituents : N-1 methyl, C-4 trifluoromethyl.

- Molecular Formula : C₆H₈F₃N₃.

- Key Differences: The trifluoromethyl group increases electronegativity and lipophilicity compared to the difluoromethyl group in the target compound.

- Applications : Likely used in agrochemicals or as a building block for fluorinated pharmaceuticals .

Compound B: (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Compound C: 2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

- Substituents : Extended pyrazolo-pyrimidine core, fluorophenyl, and thiazole groups.

- Molecular Weight : 531.3 g/mol (vs. ~252 g/mol for the target compound).

- Key Differences :

Physicochemical Properties

Preparation Methods

Pyrazole Ring Construction and Functionalization

The pyrazole ring is typically synthesized by cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds or their equivalents. For difluoromethyl-substituted pyrazoles, a common approach is:

- Condensation/cyclization of α-difluoroacetyl intermediates with hydrazines under controlled low-temperature conditions to form the pyrazole ring bearing the difluoromethyl group.

For example, an α,β-unsaturated ester is reacted with 2,2-difluoroacetyl halide under low temperature, followed by hydrolysis to yield an α-difluoroacetyl intermediate. This intermediate undergoes condensation with methylhydrazine aqueous solution in the presence of a catalyst such as potassium iodide, resulting in cyclization to form the difluoromethyl-substituted pyrazole core.

Methanamine Group Installation

The methanamine moiety at the 5-position can be introduced by:

Reduction or substitution reactions starting from a suitable precursor such as a pyrazole-5-carboxaldehyde or pyrazole-5-halide.

Nucleophilic substitution with amine-containing reagents or reductive amination of a pyrazole-5-aldehyde intermediate.

This step often requires careful control of reaction conditions to avoid side reactions and to maintain the integrity of the difluoromethyl and pyridinyl substituents.

Representative Synthetic Route Example

Reaction Conditions and Optimization

Temperature: Low temperatures (-30 °C to room temperature) are critical during condensation and halogenation steps to control selectivity and minimize by-products.

Catalysts: Potassium iodide or sodium iodide are effective catalysts in condensation and cyclization reactions involving difluoromethyl intermediates.

Solvents: Organic solvents such as dichloromethane, ethanol-water mixtures, or methanol-water mixtures are used for recrystallization and purification.

pH Control: Acidification to pH 1–2 during workup facilitates precipitation of pyrazole intermediates for isolation.

Research Findings and Yields

The condensation/cyclization step yields the difluoromethyl-substituted pyrazole intermediate with high purity (HPLC >99%) and yields ranging from 75% to 80% after recrystallization.

The ratio of regioisomers (e.g., 3-(difluoromethyl) vs. 5-(difluoromethyl) pyrazole acids) is controlled to favor the desired product at approximately 95:5 to 96:4 ratios.

Use of potassium iodide as a catalyst improves reaction rates and selectivity during cyclization.

The final methanamine substitution step requires careful reaction condition optimization to maintain the difluoromethyl and pyridinyl groups intact.

Summary Table of Key Preparation Parameters

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanamine, and what key reagents are involved?

- Methodological Answer : The synthesis typically involves multi-step regioselective reactions. For example:

Cyclocondensation : A pyrazole precursor is formed via cyclocondensation of hydrazine derivatives with difluoromethyl ketones under acidic conditions .

Functionalization : The pyridin-4-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution using pyridine-4-boronic acid or halogenated intermediates .

Amination : The methanamine group is added through reductive amination or substitution with ammonia/amine sources .

- Key Reagents : Pd catalysts for cross-coupling, trifluoroacetic acid for cyclization, and NaBH for reductive steps .

- Characterization : Confirmed via H/C NMR, FTIR, and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL or SIR97 is critical for resolving stereochemical ambiguities . For non-crystalline samples, advanced NMR techniques (e.g., 2D COSY, NOESY) and computational modeling (DFT) are employed to confirm regiochemistry and substituent orientation .

Q. What are the primary physicochemical properties relevant to its biological testing?

- Methodological Answer :

- Solubility : Enhanced by salt formation (e.g., trihydrochloride) for aqueous assays .

- Stability : Assessed via accelerated degradation studies (pH 1–12, 40°C) with HPLC monitoring .

- LogP : Determined experimentally via shake-flask method or predicted using software like MarvinSuite .

Advanced Research Questions

Q. How does the compound interact with biological targets like enzymes or receptors?

- Methodological Answer :

- Target Identification : Use affinity chromatography or SPR to identify binding partners. Pyrazole derivatives often target cytochrome P450 enzymes or kinases .

- Mechanistic Studies : Kinetic assays (e.g., IC determination) and molecular docking (AutoDock Vina) reveal competitive/non-competitive inhibition modes .

- Example : Structural analogs inhibit α-synuclein aggregation, suggesting potential for neurodegenerative disease research .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell lines, incubation time). For instance, anti-inflammatory activity may vary due to LPS concentration in macrophage models .

- Purity Analysis : Impurities >95% via HPLC are critical; trace solvents (e.g., DMF) can skew results .

- Meta-Analysis : Compare data across PubChem, DSSTox, and in-house databases to identify outliers .

Q. What strategies optimize solubility and stability for in vivo studies?

- Methodological Answer :

- Salt Selection : Trihydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS) .

- Prodrug Design : Esterification of the methanamine group enhances bioavailability .

- Formulation : Use cyclodextrin complexes or lipid nanoparticles for sustained release .

Q. How to address stereochemical challenges in synthesis and activity?

- Methodological Answer :

- Chiral Chromatography : Separate enantiomers using HPLC with chiral columns (e.g., Chiralpak IA) .

- Crystallography : Resolve absolute configuration via SHELXL-refined X-ray structures .

- SAR Studies : Compare activity of enantiomers to identify pharmacophoric motifs .

Q. What computational tools predict metabolic pathways and toxicity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.